(1R)-cis-imiprothrin

Insecticide Knockdown efficacy Pyrethroid comparison

Researchers conducting isomer-specific ADME or environmental fate studies face a critical supply challenge: generic imiprothrin (CAS 72963-72-5) is an 80:20 trans:cis mixture, introducing confounding variables that undermine regulatory-grade data. (1R)-cis-Imiprothrin (CAS 173240-50-1) is the isolated stereoisomer-essential for generating precise toxicology dossiers. • Distinct pharmacokinetics: delayed Tmax (9 hr vs 5 hr for trans-isomer) with prolonged tissue retention, critical for accurate risk assessment. • Extended soil persistence: half-life 3.3-12.5 days vs 1.6-2.5 days for the trans-isomer, enabling realistic environmental modeling. • #1 knockdown activity among pyrethroids in oil-based formulations; approximately 10× faster than permethrin and 4× faster than d-phenothrin. Supplied with verified identity via 1H NMR, 13C NMR, and HPLC. Custom synthesis available for bulk quantities.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 173240-50-1
Cat. No. B1258169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-cis-imiprothrin
CAS173240-50-1
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(=CC1C(C1(C)C)C(=O)OCN2C(=O)CN(C2=O)CC#C)C
InChIInChI=1S/C17H22N2O4/c1-6-7-18-9-13(20)19(16(18)22)10-23-15(21)14-12(8-11(2)3)17(14,4)5/h1,8,12,14H,7,9-10H2,2-5H3/t12-,14-/m0/s1
InChIKeyVPRAQYXPZIFIOH-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-cis-Imiprothrin Overview


(1R)-cis-imiprothrin (CAS 173240-50-1) is a cyclopropanecarboxylate ester and terminal acetylenic compound that derives from (+)-cis-chrysanthemic acid . It is a specific stereoisomer of the synthetic pyrethroid insecticide imiprothrin, which is defined as a mixture of 20% (1R)-cis- and 80% (1R)-trans- isomers [1]. As a pyrethroid ester insecticide, it acts as a neurotoxin targeting voltage-gated sodium channels in insects, causing rapid paralysis and knockdown . The compound's unique imidazolidinyl ring in its alcohol moiety distinguishes it from other pyrethroids and contributes to its specific physicochemical and biological properties [2].

Why (1R)-cis-Imiprothrin Cannot Be Substituted


Generic imiprothrin technical material is a mixture of 20% (1R)-cis- and 80% (1R)-trans- isomers [1], and substitution of this mixture for the pure (1R)-cis isomer will result in significantly different biological and environmental behavior. Studies have demonstrated that the cis-isomer exhibits a distinct pharmacokinetic profile in mammals, with blood concentrations reaching a lower peak at 9 hours and decreasing more gradually compared to the trans-isomer, which peaks within 5 hours and is eliminated more rapidly [2]. Furthermore, the cis-isomer demonstrates significantly longer environmental persistence, with soil half-lives ranging from 3.3 to 12.5 days, compared to 1.6-2.5 days for the trans-isomer [3]. These stereospecific differences in absorption, distribution, and degradation kinetics directly impact efficacy, safety, and environmental fate, making generic substitution without quantitative isomer specification inappropriate for rigorous scientific or regulatory applications.

(1R)-cis-Imiprothrin Comparative Evidence


Knockdown Speed vs. Permethrin and d-Phenothrin

Imiprothrin demonstrates substantially faster knockdown action compared to permethrin and d-phenothrin. According to a market analysis referencing industry-standard bioassays, imiprothrin achieves approximately 10x faster knockdown than permethrin and 4x faster than d-phenothrin against common household pests including cockroaches, mosquitoes, and flies [1].

Insecticide Knockdown efficacy Pyrethroid comparison

Neurotoxic Potency vs. d-Tetramethrin

Imiprothrin demonstrates superior neurotoxic potency compared to d-tetramethrin. In direct comparative studies, imiprothrin exhibits a median knockdown dose (MD50) of approximately 20 cm, which is substantially lower than the ~140 cm observed for d-tetramethrin . A lower MD50 value indicates higher potency, meaning a smaller dose or shorter exposure is required to achieve knockdown.

Neurotoxicity MD50 Pyrethroid comparison

Cis-Isomer Pharmacokinetics vs. Trans-Isomer

The (1R)-cis isomer of imiprothrin displays a fundamentally different pharmacokinetic profile in rats compared to the (1R)-trans isomer. Following oral administration, blood concentrations of the cis-isomer reach a lower peak at 9 hours and decline more gradually, while the trans-isomer peaks within 5 hours and is eliminated rapidly [1]. At 72 hours post-administration, tissue concentrations of the cis-isomer remain higher than those of the trans-isomer [1].

Pharmacokinetics Toxicology Stereoisomer

Cis-Isomer Soil Persistence vs. Trans-Isomer

The (1R)-cis isomer of imiprothrin demonstrates significantly greater persistence in aerobic soils compared to the (1R)-trans isomer. Soil degradation studies in two U.S. soils estimated first-order half-lives of 1.6-2.5 days for the biologically active trans-isomer, whereas the cis-isomer exhibited half-lives of 3.3-12.5 days [1].

Environmental fate Soil degradation Stereoisomer

Knockdown Activity Ranking Among Pyrethroids

In oil formulation tests evaluating eight household and hygiene insecticides, imiprothrin demonstrated the highest knockdown activity among the tested compounds. The study ranked imiprothrin above permethrin and d-tetramethrin, noting that permethrin exhibited the highest killing efficacy but inferior knockdown [1].

Knockdown activity Pyrethroid ranking Bed bug control

Application Scenarios for (1R)-cis-Imiprothrin


Rapid Knockdown Household Aerosols

Formulators seeking immediate insect immobilization for consumer aerosol products should prioritize imiprothrin-based formulations. Evidence demonstrates that imiprothrin provides approximately 10x faster knockdown than permethrin and 4x faster than d-phenothrin [1], making it the active ingredient of choice for products where user-perceived speed of action is a key selling point. This scenario is further supported by the compound's demonstrated #1 ranking for knockdown activity among multiple pyrethroids in oil formulation tests [2].

Isomer-Specific Pharmacokinetic & Toxicology Studies

Research groups conducting regulatory toxicology or ADME (absorption, distribution, metabolism, excretion) studies on pyrethroids should utilize the pure (1R)-cis isomer (CAS 173240-50-1) rather than the mixed technical product (CAS 72963-72-5). The cis-isomer exhibits distinct pharmacokinetics, including a delayed peak blood concentration (9 hr vs 5 hr) and prolonged tissue retention compared to the trans-isomer [3]. Use of the pure isomer is essential for generating isomer-specific safety data required for comprehensive risk assessments and regulatory dossiers.

Environmental Fate and Soil Persistence Studies

Environmental scientists and regulators modeling pesticide fate in soil systems should account for the differential degradation kinetics of imiprothrin isomers. The (1R)-cis isomer degrades significantly more slowly (half-life 3.3-12.5 days) than the trans-isomer (1.6-2.5 days) in aerobic soils [4]. Studies utilizing pure (1R)-cis-imiprothrin are necessary to accurately predict long-term environmental concentrations, potential for groundwater contamination, and to establish appropriate re-entry intervals or buffer zones for applications where the cis-isomer predominates.

Synergistic Combinations for Bed Bug Control

Pest management professionals and formulators developing products for bed bug (Cimex lectularius) control or managing pyrethroid-resistant insect populations should leverage imiprothrin's superior knockdown properties in combination with high-mortality actives. Evidence indicates that while imiprothrin provides the fastest knockdown, permethrin or cyphenothrin may provide higher mortality [2]. Rational combinations (e.g., imiprothrin + cyphenothrin) can deliver both immediate knockdown and sustained mortality, a strategy validated by commercial products and research findings [2]. This approach is particularly relevant for bed bug management, where rapid immobilization is critical for preventing dispersal.

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